molecular formula C12H24O2 B14437579 3-(Diethoxymethyl)hept-3-ene CAS No. 77731-52-3

3-(Diethoxymethyl)hept-3-ene

Cat. No.: B14437579
CAS No.: 77731-52-3
M. Wt: 200.32 g/mol
InChI Key: HIHIIGVVXLBMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethoxymethyl)hept-3-ene is an unsaturated aliphatic hydrocarbon featuring a hept-3-ene backbone substituted with a diethoxymethyl group at the third carbon. This article compares 3-(Diethoxymethyl)hept-3-ene with structurally related compounds, focusing on molecular characteristics, physical properties, and functional applications.

Properties

CAS No.

77731-52-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-(diethoxymethyl)hept-3-ene

InChI

InChI=1S/C12H24O2/c1-5-9-10-11(6-2)12(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3

InChI Key

HIHIIGVVXLBMSR-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)C(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)hept-3-ene typically involves the alkylation of hept-3-ene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl group. The general reaction scheme is as follows:

Hept-3-ene+Diethoxymethyl chlorideNaH3-(Diethoxymethyl)hept-3-ene\text{Hept-3-ene} + \text{Diethoxymethyl chloride} \xrightarrow{\text{NaH}} \text{3-(Diethoxymethyl)hept-3-ene} Hept-3-ene+Diethoxymethyl chlorideNaH​3-(Diethoxymethyl)hept-3-ene

Industrial Production Methods

On an industrial scale, the production of 3-(Diethoxymethyl)hept-3-ene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)hept-3-ene can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3-(Diethoxymethyl)heptane.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Epoxides: and from oxidation.

    3-(Diethoxymethyl)heptane: from reduction.

  • Various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-(Diethoxymethyl)hept-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)hept-3-ene in chemical reactions typically involves the reactivity of the double bond and the diethoxymethyl group. The double bond can participate in electrophilic addition reactions, while the diethoxymethyl group can undergo nucleophilic substitution. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues of Hept-3-ene Derivatives

Substituted hept-3-enes share a common unsaturated backbone but differ in functional groups, influencing their physicochemical and biological behaviors. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Key Properties/Applications
(E)-3-(Bromomethyl)hept-3-ene C₈H₁₃Br 189.09 N/A† Bromomethyl Synthetic intermediate for organobromides; NMR data aligns with literature
3-(Chloromethyl)hept-3-ene C₈H₁₅Cl 146.66 N/A† Chloromethyl Reactivity in nucleophilic substitutions; InChIKey: FVHYBJRVHJBRPD
5-Methyl-3-heptene C₈H₁₄ 110.20 13172-91-3 Methyl Volatile hydrocarbon; used in flavor/fragrance research
(E)-Hept-3-ene C₇H₁₂ 96.17 HMDB0061893 None Model compound for unsaturated hydrocarbon studies

Key Observations :

  • Substituent Effects : Bulky groups (e.g., diethoxymethyl) likely increase steric hindrance, reducing reactivity in electrophilic additions compared to smaller substituents like bromo or chloro .
  • Polarity: Diethoxymethyl groups introduce polarity via ether linkages, enhancing solubility in polar solvents relative to nonpolar analogs like 5-methyl-3-heptene .
Bicyclic Derivatives

Bicyclo[4.1.0]hept-3-ene derivatives, such as 3-carene, exhibit distinct structural and functional differences:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-Carene (δ-3-Carene) C₁₀H₁₆ 136.23 13466-78-9 Anticandidal activity; retention index: 948 iu
1,6-Diethenylbicyclo[4.1.0]hept-3-ene C₁₁H₁₄ 146.23 88816-25-5 Cross-linking agent in polymer synthesis

Comparison with 3-(Diethoxymethyl)hept-3-ene :

  • Ring Strain vs. Chain Flexibility : Bicyclic systems (e.g., 3-carene) exhibit higher ring strain, enhancing reactivity in ring-opening reactions, while linear hept-3-enes favor addition reactions .
  • Biological Activity : 3-Carene demonstrates antifungal and anti-glycation properties, suggesting that substituents on hept-3-ene backbones (e.g., diethoxymethyl) could be tailored for bioactive applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.